

Technical Profile: 2-Chloro-6-fluoro-3-methylbenzyl bromide

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Compound of Interest

Compound Name:	2-Chloro-6-fluoro-3-methylbenzyl bromide
CAS No.:	261762-87-2
Cat. No.:	B1597148

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Advanced Fluorinated Scaffolds for Medicinal Chemistry[1]

Executive Summary

2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS 261762-87-2) is a highly specialized halogenated building block used primarily in the synthesis of small-molecule therapeutics and advanced agrochemicals.[1][2] Characterized by a dense substitution pattern on the phenyl ring, this compound offers a unique combination of steric bulk (2-Cl, 3-Me) and electronic modulation (6-F).

Its primary utility lies in its high reactivity as an electrophile in nucleophilic substitution () reactions, allowing researchers to introduce the 2-chloro-6-fluoro-3-methylbenzyl moiety into pharmacophores. This moiety is particularly valuable for modulating lipophilicity (), blocking metabolic hot-spots (via the fluorine atom), and inducing conformational lock through steric hindrance.

Chemical Identity & Physical Properties[3][4][5][6][7]

Property	Specification
CAS Number	261762-87-2
IUPAC Name	1-(Bromomethyl)-2-chloro-6-fluoro-3-methylbenzene
Molecular Formula	
Molecular Weight	237.50 g/mol
Appearance	White to off-white low-melting solid or semi-solid
SMILES	<chem>CC1=C(C(=C(C=C1)F)CBr)Cl</chem>
InChI Key	VAMCJPJZOSMZGT-UHFFFAOYSA-N
Reactivity Class	Benzylic Halide / Lachrymator
Storage	2-8°C, under inert gas (Argon/Nitrogen), desiccated

Synthetic Pathway & Manufacturing Logic

The synthesis of **2-Chloro-6-fluoro-3-methylbenzyl bromide** is classically achieved via the Wohl-Ziegler bromination of its toluene precursor. This pathway is preferred for its atom economy and scalability, though it requires strict control of radical initiation to prevent over-bromination (gem-dibromide formation).

Reaction Mechanism

The transformation relies on a free-radical chain mechanism:

- **Initiation:** Thermal or photochemical decomposition of AIBN generates isobutyronitrile radicals.
- **Propagation:** Abstraction of a benzylic hydrogen atom from the toluene derivative creates a benzylic radical. This radical is stabilized by the aromatic ring but sterically influenced by the ortho-chloro and ortho-fluoro substituents.

- Termination: Reaction with
(generated in situ from NBS) yields the product.

Synthetic Workflow Diagram

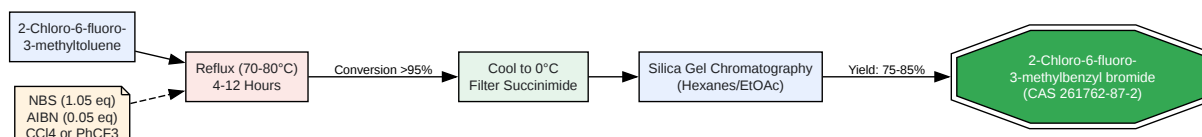


Figure 1: Wohl-Ziegler Bromination Workflow

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Critical Process Parameters (CPPs)

- Solvent Choice: While Carbon Tetrachloride () is traditional, modern protocols favor Trifluorotoluene () or Acetonitrile due to lower toxicity and easier workup.
- Stoichiometry: A slight excess of NBS (1.05 eq) ensures conversion, but >1.1 eq risks dibromination at the benzylic position.
- Regioselectivity: The 3-methyl group is electronically distinct from the benzylic methyl? Correction: The precursor is a toluene derivative. The structure has two methyl groups attached to the ring? No, the name implies a toluene core (methyl at C1) with substituents.
 - Clarification: The name "**2-Chloro-6-fluoro-3-methylbenzyl bromide**" implies the parent structure is a xylene derivative (specifically 2-chloro-6-fluoro-m-xylene) where one methyl is brominated.
 - Regio-control: Bromination occurs preferentially at the methyl group flanked by the least steric hindrance or electronic deactivation. However, in this specific molecule, the position C1 (bromomethyl) is flanked by Cl and F. The C3-Methyl is flanked by Cl and H. Radical

stability and steric access dictate the major product. Note: Commercial availability suggests the regioisomer is isolable or the synthesis starts from a pre-functionalized alcohol.

Reactivity Profile & Applications

The 2-Chloro-6-fluoro-3-methylbenzyl moiety is a "privileged scaffold" modifier. The benzylic bromide is a potent electrophile, susceptible to rapid

displacement.

Medicinal Chemistry Rationale

- **Metabolic Stability:** The Fluorine at C6 blocks metabolic oxidation (P450) at a typically labile position.
- **Orthogonal Coupling:** The Chlorine at C2 is relatively inert to standard nucleophilic conditions used to displace the bromide. This allows the molecule to serve as a bifunctional linker:
 - Step 1: Alkylation via the Bromide (leaving group).
 - Step 2: Palladium-catalyzed cross-coupling (Suzuki/Buchwald) at the Aryl-Chloride (requires oxidative addition promoting ligands).
- **Lipophilicity:** The Methyl at C3 increases lipophilicity (), improving membrane permeability for CNS targets.

Application Logic Diagram

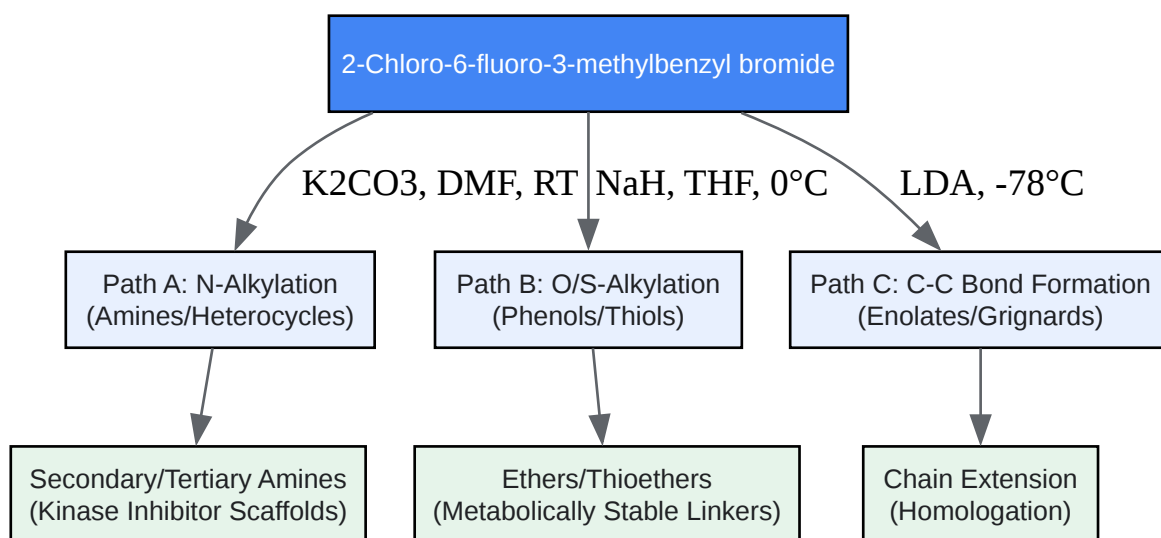


Figure 2: Divergent Synthetic Utility

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Handling & Safety Protocols (Self-Validating)

Hazard Classification: Corrosive (Skin/Eye Damage 1B), Lachrymator.

Storage Protocol[8]

- Validation: Upon receipt, inspect the container for yellowing (sign of release).
- Action: Store at 2-8°C under an inert atmosphere (Argon). Moisture triggers hydrolysis to the benzyl alcohol and release of corrosive gas.

Quenching Protocol (Spill/Waste)

- Do not wash glassware directly with water, as this aerosolizes the lachrymator.
- Protocol: Rinse glassware with a solution of 5% Ammonium Hydroxide in Methanol. The ammonia reacts rapidly with the benzyl bromide to form the non-volatile benzyl amine, neutralizing the lachrymatory hazard before cleaning.

References

- National Institutes of Health (NIH) PubChem. (2025). Compound Summary: **2-Chloro-6-fluoro-3-methylbenzyl bromide** (CAS 261762-87-2).[1][2][3] Retrieved from [[Link](#)]
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- 3. [2-Chloro-6-fluoro-3-methylbenzyl bromide | CAS 261762-87-2 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
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